2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-4,7-8,10-11,13,16,19H,5-6,9,12,14-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNNWKPSRQBERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is an indole derivative characterized by a complex structure that includes an indole moiety, a 3,5-dimethoxybenzyl group, and a tetrahydrofuran substituent. This structural arrangement suggests potential for diverse biological activities, which are of significant interest in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 398.51 g/mol
- Functional Groups : Amide, indole, and tetrahydrofuran
The presence of these functional groups indicates potential reactivity and biological interactions.
Antidepressant Activity
Research on related indole derivatives suggests that compounds with similar structures may exhibit antidepressant properties. For instance, studies have shown that certain indole-based compounds can inhibit serotonin transporter proteins and monoamine oxidase (MAO), leading to increased serotonin levels in the brain. This mechanism is crucial for the treatment of depression .
Anticancer Potential
Indole derivatives are known for their anticancer properties. The compound's structural features may enhance its ability to interact with various biological targets involved in cancer progression. For example, indoles can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways related to cell proliferation and survival.
Antioxidant Activity
Indoles have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and the prevention of degenerative diseases. The ability to scavenge free radicals may be beneficial in reducing inflammation and cellular damage .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound may interact with receptors involved in neurotransmission and cancer cell signaling pathways, indicating its potential as a therapeutic agent .
Synthesis and Evaluation
The synthesis of this compound involves several key steps:
- Formation of the Indole Core : Typically achieved through Fischer indole synthesis.
- Alkylation with 3,5-Dimethoxybenzyl Chloride : This step introduces the benzyl group to the indole nitrogen.
- Acetamido Linker Formation : Achieved by reacting the intermediate with acetic anhydride.
Each step is critical for ensuring the biological activity of the final product.
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis Methodologies
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be approached through various methods. Common strategies include:
- Multi-step Synthesis : Utilizing readily available reagents and simple transformations to build the complex structure incrementally.
- One-pot Reactions : Streamlining the synthesis process by combining multiple steps into a single reaction vessel, which can enhance yield and reduce time.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, insights can be drawn from related research:
- Molecular Docking Studies : Research on similar indole derivatives has employed molecular docking to predict interactions with biological targets. For instance, studies have identified potential binding sites on enzymes involved in inflammation and cancer .
- In Vitro Evaluations : Compounds structurally similar to this compound have been tested for cytotoxicity against various cancer cell lines (e.g., HCT116, MCF7). Results indicate significant anticancer potential that merits further investigation .
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the indole structure affect biological activity can guide the development of more effective derivatives .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups : Compound 41 () incorporates a sulfonamide and trifluoromethyl groups, which enhance metabolic stability and target binding via hydrogen bonding and hydrophobic interactions . In contrast, the target compound’s methoxy groups may favor π-π stacking but reduce electrophilicity.
- Solubility-Enhancing Groups : The THF-methyl group in the target compound offers a balance of hydrophilicity and steric bulk compared to the extended polyether chain in Compound 94 () .
Pharmacological Implications
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- Kinase Inhibition : Sulfonamide-containing analogs (e.g., Compound 41) often target ATP-binding pockets in kinases due to their hydrogen-bonding capacity . The target compound’s methoxy groups may instead favor interactions with allosteric sites.
- Metabolic Stability : The THF-methyl group likely reduces oxidative metabolism compared to compounds with alkyl chains (e.g., Compound 94), as cyclic ethers are less prone to CYP450-mediated degradation.
- Selectivity: The 3,5-dimethoxybenzyl group may reduce off-target effects compared to halogenated analogs (e.g., 4-chlorobenzoyl in Compound 41), which could interact non-specifically with hydrophobic regions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Indole Functionalization : Introduce the 3,5-dimethoxybenzyl group to the indole nitrogen via alkylation using a benzyl bromide derivative under basic conditions (e.g., NaH in DMF) .
- Acetamide Formation : Couple the indole-3-acetic acid intermediate with tetrahydrofuran-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization :
Advanced: How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) be resolved for this compound?
Methodological Answer:
- Comparative Analysis :
- Troubleshooting :
Basic: What chromatographic techniques are effective for purifying this compound, and what solvent systems are optimal?
Methodological Answer:
- Techniques :
- Solvent Selection :
- Avoid high-polarity solvents (e.g., pure MeOH) to prevent compound degradation.
- Pre-saturate columns with eluent to improve resolution.
Advanced: What computational strategies predict the biological targets or metabolic pathways of this compound?
Methodological Answer:
- Approaches :
- Validation :
- Compare predicted metabolites with LC-MS/MS experimental data.
- Use DFT to model reaction intermediates for cytochrome P450 interactions.
Basic: What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening :
- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
Advanced: How can X-ray crystallography confirm the stereochemistry and molecular structure?
Methodological Answer:
- Procedure :
- Analysis :
Basic: What stability-indicating parameters should be monitored during storage?
Methodological Answer:
- Critical Parameters :
- Temperature : Store at –20°C to prevent hydrolysis of the acetamide group.
- Light Exposure : Protect from UV light to avoid indole ring degradation.
- Analytical Monitoring :
Advanced: What strategies enable the synthesis and characterization of novel derivatives for structure-activity studies?
Methodological Answer:
- Derivatization :
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
